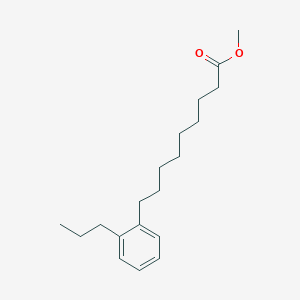
Methyl 9-(o-propylphenyl)nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9-(o-propylphenyl)nonanoate, also known as MPN, is a chemical compound used in scientific research. It is a member of the pheromone family, which is a group of chemical compounds that are used by animals to communicate with each other. MPN is used in scientific research to study the behavior and communication of insects.
Mécanisme D'action
The mechanism of action of Methyl 9-(o-propylphenyl)nonanoate is not fully understood. It is believed that it works by mimicking the natural pheromone of an insect, which then triggers a response in the insect. This response can vary depending on the insect species.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methyl 9-(o-propylphenyl)nonanoate on insects are varied. It can affect the behavior, physiology, and reproduction of insects. For example, Methyl 9-(o-propylphenyl)nonanoate can be used to attract male insects to traps, which can be used for pest control.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 9-(o-propylphenyl)nonanoate in scientific research are that it is a synthetic compound that can be easily produced and controlled. It is also a non-toxic compound that does not harm the environment. The limitations of using Methyl 9-(o-propylphenyl)nonanoate in scientific research are that it may not be effective for all insect species, and it may not fully mimic the natural pheromone of an insect.
Orientations Futures
There are several future directions for the use of Methyl 9-(o-propylphenyl)nonanoate in scientific research. One direction is to study the effects of Methyl 9-(o-propylphenyl)nonanoate on different insect species. Another direction is to develop new pheromone mimics that are more effective than Methyl 9-(o-propylphenyl)nonanoate. Additionally, Methyl 9-(o-propylphenyl)nonanoate can be used in combination with other compounds to create more effective pest control methods.
Méthodes De Synthèse
The synthesis of Methyl 9-(o-propylphenyl)nonanoate involves several steps. The first step is the preparation of the starting material, which is nonanoic acid. Nonanoic acid is then reacted with o-propylphenol to form the intermediate product, which is then reacted with methyl iodide to form Methyl 9-(o-propylphenyl)nonanoate.
Applications De Recherche Scientifique
Methyl 9-(o-propylphenyl)nonanoate is used in scientific research to study the behavior and communication of insects. It is used as a pheromone mimic, which is a synthetic compound that mimics the natural pheromone of an insect. By using Methyl 9-(o-propylphenyl)nonanoate, scientists can study the behavior of insects in a controlled environment.
Propriétés
Numéro CAS |
17670-86-9 |
|---|---|
Nom du produit |
Methyl 9-(o-propylphenyl)nonanoate |
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl 9-(2-propylphenyl)nonanoate |
InChI |
InChI=1S/C19H30O2/c1-3-12-17-14-10-11-15-18(17)13-8-6-4-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
Clé InChI |
ZIPVCEPQSQHCSG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
SMILES canonique |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
Synonymes |
9-(o-Propylphenyl)nonanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



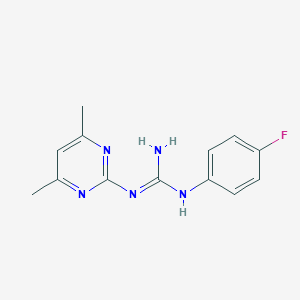
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
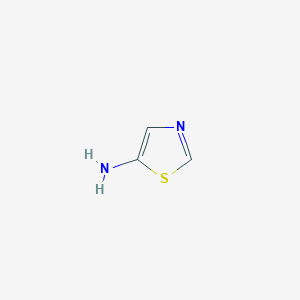
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
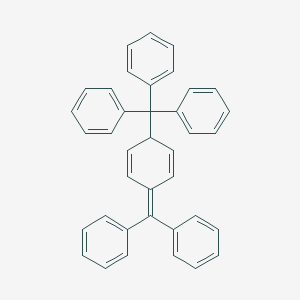
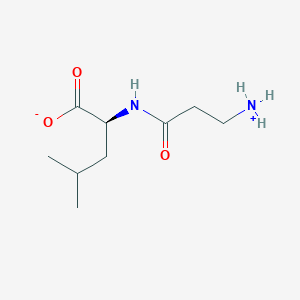
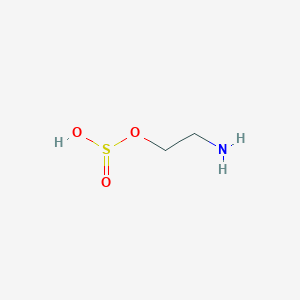
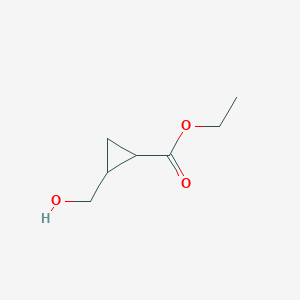
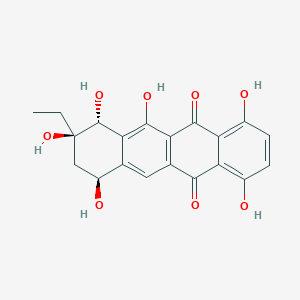

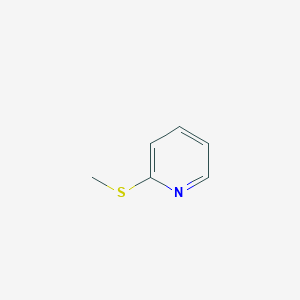
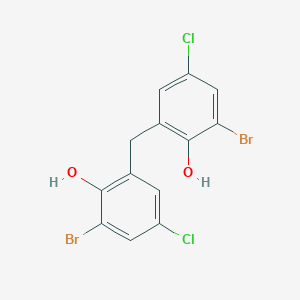
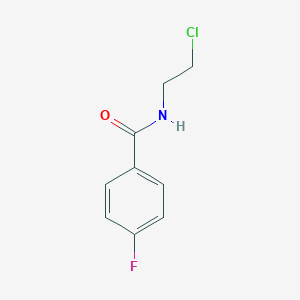
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)